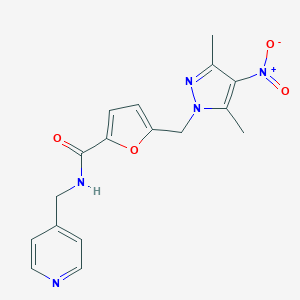
4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a pyrazole-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of 4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. This inhibition can lead to changes in cellular signaling pathways and ultimately affect cellular processes.
Biochemical and Physiological Effects
4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been shown to affect the expression of certain genes and proteins.
実験室実験の利点と制限
One of the advantages of using 4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for certain enzymes. This allows for targeted inhibition and analysis of specific cellular processes. However, one of the limitations is its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research involving 4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its use as a tool for studying the role of specific proteins in cellular processes. This could lead to a better understanding of the underlying mechanisms of various diseases and the development of new treatments.
合成法
The synthesis of 4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with 2,3-dimethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting product is then purified through recrystallization or chromatography.
科学的研究の応用
4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been used in various scientific research applications. It has been shown to have potential as a therapeutic agent for the treatment of cancer and inflammation. It has also been used as a tool for studying the role of certain proteins in cellular processes.
特性
製品名 |
4-bromo-N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C13H14BrN3O |
分子量 |
308.17 g/mol |
IUPAC名 |
4-bromo-N-(2,3-dimethylphenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14BrN3O/c1-8-5-4-6-11(9(8)2)16-13(18)12-10(14)7-15-17(12)3/h4-7H,1-3H3,(H,16,18) |
InChIキー |
AISBFPJJWOECER-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=NN2C)Br)C |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=NN2C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214205.png)
![2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B214208.png)
![6-amino-3-tert-butyl-4-thiophen-2-yl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B214210.png)
![N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B214211.png)
![Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B214212.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B214213.png)



![{5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B214221.png)
![2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214222.png)